Boc-Ser(Bzl)-OSu

Overview

Description

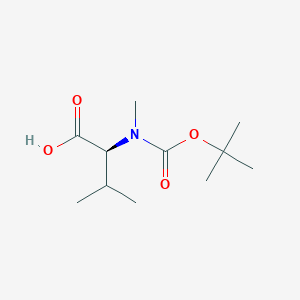

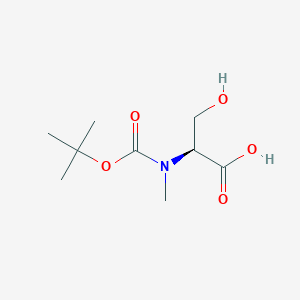

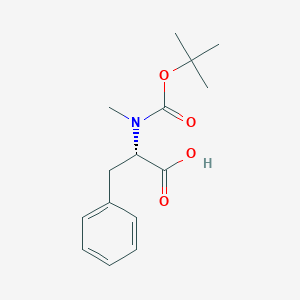

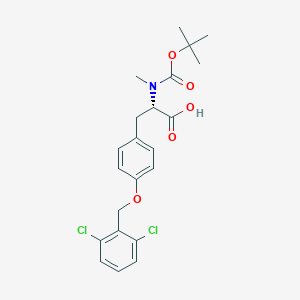

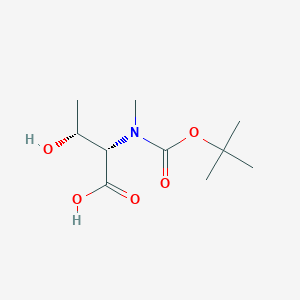

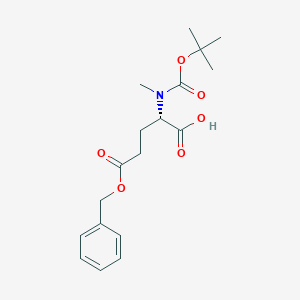

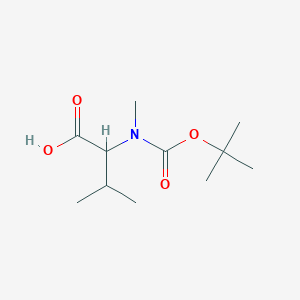

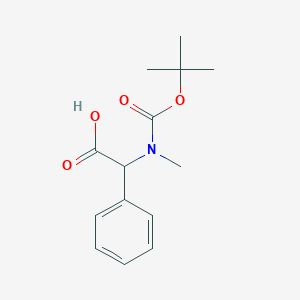

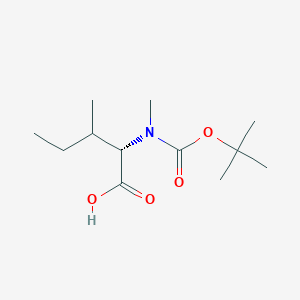

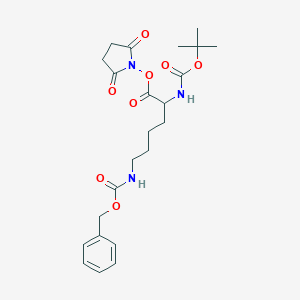

Boc-Ser(Bzl)-OSu, also known as Boc-O-benzyl-L-serine hydroxysuccinimide ester, is a protected form of L-serine used in both solid phase peptide synthesis and solution phase peptide synthesis . It has a CAS number of 13650-73-2 and a molecular weight of 392.40 g/mol .

Synthesis Analysis

The synthesis of Boc-Ser(Bzl)-OSu involves adding the synthesized Boc-Ser(Bzl)-OSu crude product into a mixed solution of hydrogen chloride and ethyl acetate, and stirring for reaction . The reaction endpoint is judged by TLC spot plate in thin-layer chromatography .Molecular Structure Analysis

The molecular structure of Boc-Ser(Bzl)-OSu can be represented by the Hill formula C19H24N2O7 . The SMILES string representation isCC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O . Chemical Reactions Analysis

Boc-Ser(Bzl)-OSu is used in peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues .Physical And Chemical Properties Analysis

Boc-Ser(Bzl)-OSu is a solid substance . It is stored at a temperature of −20°C .Scientific Research Applications

Peptide Synthesis

Boc-Ser(Bzl)-OSu is widely used in peptide synthesis . In solid phase synthesis, the peptide is cleaved from the resin with HF or TFMSA, which simultaneously cleaves the benzyl ether from Ser(Bzl) residues .

Solution Phase Synthesis

In solution phase peptide synthesis, the benzyl protecting group may be cleaved by hydrogenolysis . This allows for the production of peptides in solution, which can be useful for certain applications where solid phase synthesis is not ideal.

Hydrophilicity Enhancement

Serine residues are polar and increase the hydrophilicity of peptides . This can be useful in research applications where increased solubility or interaction with water is desired.

Peptide-Receptor Binding

The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor . Thus, serine residues may play an important role in peptide binding to receptors, making Boc-Ser(Bzl)-OSu valuable in the study of peptide-receptor interactions.

Biochemical Research

Boc-Ser(Bzl)-OSu is often used in biochemical research due to its properties and the functionalities it can introduce into peptides . Its use can help researchers understand the roles and functions of different amino acids in peptides and proteins.

Safety and Hazards

Boc-Ser(Bzl)-OSu should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Boc-Ser(Bzl)-OSu is a protected form of L-serine . The primary target of this compound is the serine residues in peptides during peptide synthesis . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .

Mode of Action

Boc-Ser(Bzl)-OSu interacts with its targets during both solid phase peptide synthesis and solution phase peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYOALQRQBBDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Bzl)-OSu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.